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molecular formula C21H19N3O5 B8403301 1-(3,5-Dicarboxyphenyl)-4-(4-dimethylaminobenzylidene)-3-methyl-2-pyrazolin-5-one

1-(3,5-Dicarboxyphenyl)-4-(4-dimethylaminobenzylidene)-3-methyl-2-pyrazolin-5-one

Cat. No. B8403301
M. Wt: 393.4 g/mol
InChI Key: HEIBIWZLPGRPMB-UHFFFAOYSA-N
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Patent
US04803150

Procedure details

A slurry composed of 1-(3,5-dicarboxyphenyl)-3-methyl-2-pyrazoline-5-one (44.6 grams, 0.17 mol), 4-dimethylaminobenzaldehyde (26.9 grams, 0.18 mol) and EtOH (500 mL) was heated at reflux for three hours. The reaction mixture was chilled in ice and the resulting crude orange product was isolated by filtration and washed with EtOH (200 mL). The product was purified by three repetitive slurries of the solid in acetone (1.4 1) at reflux and filtering to recover the dye. The mp of the product was above 310° C. The NMR and IR spectra were consistent with the structure assigned. The C, H and N elemental analyses were in agreement with those calculated for the empirical formula for the dye.
Name
1-(3,5-dicarboxyphenyl)-3-methyl-2-pyrazoline-5-one
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([N:13]2[C:17](=[O:18])[CH2:16][C:15]([CH3:19])=[N:14]2)[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=1)([OH:3])=[O:2].[CH3:20][N:21]([CH3:30])[C:22]1[CH:29]=[CH:28][C:25]([CH:26]=O)=[CH:24][CH:23]=1>CCO>[C:10]([C:8]1[CH:7]=[C:6]([N:13]2[C:17](=[O:18])[C:16](=[CH:26][C:25]3[CH:28]=[CH:29][C:22]([N:21]([CH3:30])[CH3:20])=[CH:23][CH:24]=3)[C:15]([CH3:19])=[N:14]2)[CH:5]=[C:4]([C:1]([OH:3])=[O:2])[CH:9]=1)([OH:12])=[O:11]

Inputs

Step One
Name
1-(3,5-dicarboxyphenyl)-3-methyl-2-pyrazoline-5-one
Quantity
44.6 g
Type
reactant
Smiles
C(=O)(O)C=1C=C(C=C(C1)C(=O)O)N1N=C(CC1=O)C
Step Two
Name
Quantity
26.9 g
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was chilled in ice
CUSTOM
Type
CUSTOM
Details
the resulting crude orange product was isolated by filtration
WASH
Type
WASH
Details
washed with EtOH (200 mL)
CUSTOM
Type
CUSTOM
Details
The product was purified by three repetitive slurries of the solid in acetone (1.4 1)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
to recover the dye
CUSTOM
Type
CUSTOM
Details
was above 310° C

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C=1C=C(C=C(C1)C(=O)O)N1N=C(C(C1=O)=CC1=CC=C(C=C1)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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